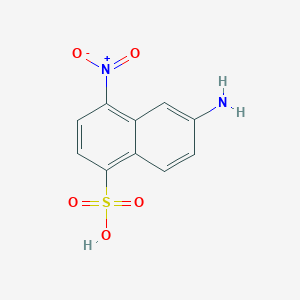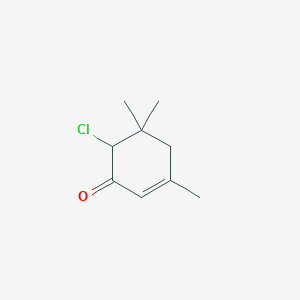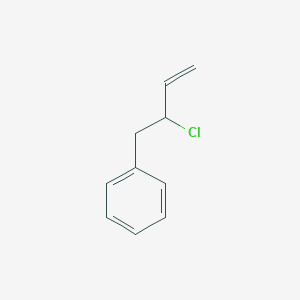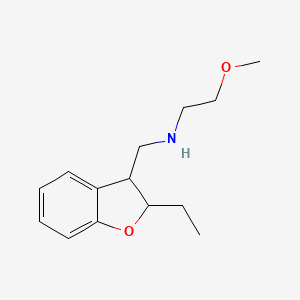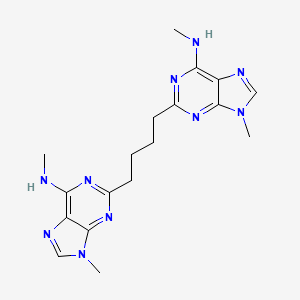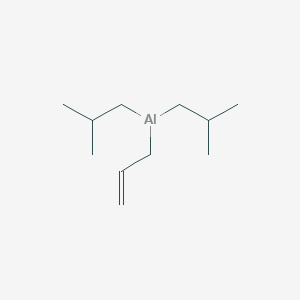
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane is an organoaluminum compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one prop-2-en-1-yl group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(prop-2-en-1-yl)alumane typically involves the reaction of aluminum alkyls with appropriate alkenes. One common method is the reaction of diisobutylaluminum hydride with allyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of specialized reactors and purification techniques, such as distillation under reduced pressure, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminum center can participate in substitution reactions, where the alkyl or allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halides and other nucleophiles are typically employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various hydrocarbons.
Applications De Recherche Scientifique
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which Bis(2-methylpropyl)(prop-2-en-1-yl)alumane exerts its effects involves the activation of the aluminum center, which can coordinate with various substrates. This coordination facilitates the transfer of alkyl or allyl groups to the substrate, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylaluminum hydride: A related compound with similar reactivity but different alkyl groups.
Triethylaluminum: Another organoaluminum compound used in organic synthesis.
Diisobutyl phthalate: While not an organoaluminum compound, it shares some structural similarities and is used in different industrial applications.
Uniqueness
Bis(2-methylpropyl)(prop-2-en-1-yl)alumane is unique due to its specific combination of alkyl and allyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in both academic research and industrial applications.
Propriétés
Numéro CAS |
95978-76-0 |
|---|---|
Formule moléculaire |
C11H23Al |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-prop-2-enylalumane |
InChI |
InChI=1S/2C4H9.C3H5.Al/c2*1-4(2)3;1-3-2;/h2*4H,1H2,2-3H3;3H,1-2H2; |
Clé InChI |
VHCHLKMWYXYPLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CC=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
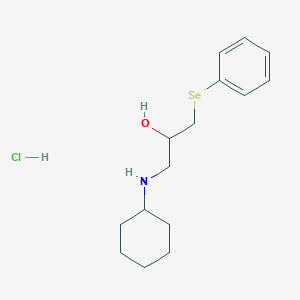
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
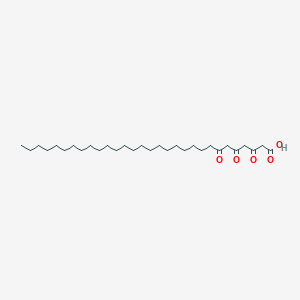
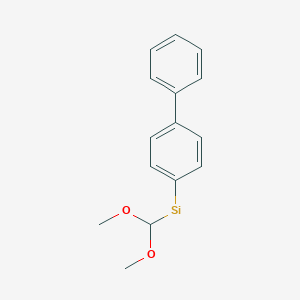
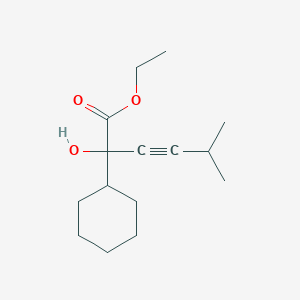
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
